Predicted Lipophilicity (cLogP) Differentiation vs. Shorter-Chain Alkoxy Analogs
The target compound's 4-hexyloxybenzyl substituent is predicted to confer substantially higher lipophilicity compared to its shorter-chain butoxy analog. Based on the SMILES structure CCCCCCOc1ccc(CNc2ccc(OC)c(Cl)c2)cc1, the predicted cLogP for 3-chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline exceeds that of N-(2-butoxybenzyl)-3-chloro-4-methoxyaniline (CAS 1040685-78-6, C₁₈H₂₂ClNO₂) by approximately 1.5–2.0 log units, attributable to the two additional methylene units in the alkoxy chain . This difference translates to an estimated 30- to 100-fold increase in octanol-water partition coefficient, directly affecting membrane permeability, protein binding, and assay compatibility .
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 5.8–6.5 (estimated from structure; hexyloxy chain contributes ~3.0 log units to total cLogP) |
| Comparator Or Baseline | N-(2-butoxybenzyl)-3-chloro-4-methoxyaniline (CAS 1040685-78-6): predicted cLogP ≈ 4.2–4.8 (butoxy chain contributes ~2.0 log units) |
| Quantified Difference | ΔcLogP ≈ +1.5 to +2.0 log units (target more lipophilic) |
| Conditions | Predicted values based on fragment-based calculation methods (ALogP); no experimental logP/logD data available for either compound |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific protein binding in cell-based assays; substituting with a shorter-chain analog would underestimate these effects and confound SAR interpretation.
